N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-4-methanesulfonylbenzamide
Description
N-{5-[(5-Chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-4-methanesulfonylbenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a (5-chlorothiophen-2-yl)methyl group and at position 2 with a 4-methanesulfonylbenzamide moiety. The 1,3,4-oxadiazole ring is a pharmacophoric scaffold known for its bioisosteric properties and metabolic stability, while the 5-chlorothiophene and methanesulfonyl groups enhance electronic and steric interactions with biological targets .
Properties
IUPAC Name |
N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4S2/c1-25(21,22)11-5-2-9(3-6-11)14(20)17-15-19-18-13(23-15)8-10-4-7-12(16)24-10/h2-7H,8H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPPCGFDFHLYHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-4-methanesulfonylbenzamide is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C13H10ClN3OS
- Molar Mass : 291.756 g/mol
- Structural Features : Contains oxadiazole and thiophene rings, which are often associated with significant biological activities.
Biological Activity Overview
Research indicates that compounds featuring oxadiazole and thiophene moieties exhibit diverse biological activities. The following sections detail specific areas of activity.
1. Antimicrobial Activity
Compounds similar to this compound have demonstrated antimicrobial properties against various bacterial strains. For instance:
- Study Findings : A study on related oxadiazole derivatives showed significant inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria such as Escherichia coli .
| Compound | Bacterial Strain | Inhibition Activity |
|---|---|---|
| Oxadiazole Derivative 1 | E. faecalis | Significant |
| Oxadiazole Derivative 2 | E. coli | Moderate |
2. Anticancer Activity
The anticancer potential of this compound is supported by its structural features that allow interaction with cellular pathways involved in tumor growth.
- Mechanism of Action : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation. For example, derivatives with oxadiazole rings have been effective against various cancer cell lines by disrupting critical signaling pathways .
3. Anti-inflammatory Effects
The presence of the methanesulfonyl group may enhance the anti-inflammatory properties of the compound.
- Research Insights : Compounds containing similar functional groups have been studied for their ability to reduce inflammation markers in vitro, suggesting that this compound could exhibit similar effects .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
Case Study 1: Antimicrobial Testing
A systematic evaluation was conducted on various oxadiazole derivatives against a panel of bacterial strains. The results indicated that modifications in the thiophene and oxadiazole structures significantly influenced antimicrobial potency.
Case Study 2: Anticancer Assays
In vitro assays using breast cancer cell lines revealed that certain derivatives of oxadiazole exhibited cytotoxicity by inducing apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s structural analogs differ primarily in substituents on the oxadiazole ring and benzamide group. Key examples include:
Table 1: Structural Comparison of Analogous Compounds
*Calculated based on molecular formula.
Key Observations:
Substituent Effects on Molecular Weight :
- The target compound’s molecular weight (~397.86 g/mol) is intermediate between simpler analogs like Compound 8 (305.74 g/mol) and bulkier derivatives such as 4-[butyl(ethyl)sulfamoyl]-substituted analogs (510.04 g/mol). The methanesulfonyl group adds ~92 g/mol compared to unsubstituted benzamide (Compound 8) .
The 4-fluorophenyl analog () lacks the thiophene ring, reducing lipophilicity and possibly affecting membrane permeability .
Physicochemical Properties
Table 2: Physical Properties of Analogs
- Melting Points : Analogs with sulfonamide substituents (e.g., diethylsulfamoyl) likely exhibit higher melting points due to increased hydrogen bonding, as seen in compounds (134–178°C) .
- Spectroscopic Data : The target compound’s IR and NMR spectra are expected to show characteristic peaks for the methanesulfonyl group (S=O stretch ~1350–1150 cm⁻¹) and chlorothiophene protons (δ 6.8–7.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
